molecular formula C21H24ClFN2O B3949824 1-(2-chloro-6-fluorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide

1-(2-chloro-6-fluorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide

Cat. No. B3949824
M. Wt: 374.9 g/mol
InChI Key: OONYTECHKFYBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-6-fluorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CFM-2, and it belongs to the class of piperidine carboxamide derivatives. CFM-2 has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

Mechanism of Action

CFM-2 exerts its biological effects through the modulation of several signaling pathways. It has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. CFM-2 also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
CFM-2 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). CFM-2 also exhibits analgesic effects by modulating the activity of the opioid and cannabinoid signaling pathways.

Advantages and Limitations for Lab Experiments

One of the major advantages of CFM-2 is its broad range of biological activities, which makes it a potential candidate for the treatment of various diseases. However, one of the limitations of CFM-2 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on CFM-2. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to elucidate the precise mechanisms underlying its neuroprotective effects and to determine its efficacy in animal models of these diseases. Additionally, CFM-2 has been shown to exhibit anti-cancer effects in vitro, and further studies are needed to determine its potential as a cancer therapeutic. Finally, the development of more water-soluble analogs of CFM-2 could improve its pharmacokinetic properties and increase its potential for clinical use.

Scientific Research Applications

CFM-2 has been extensively studied in preclinical models for its potential therapeutic applications. One of the most promising areas of research is its neuroprotective effects. CFM-2 has been shown to protect neurons against oxidative stress, inflammation, and apoptosis, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN2O/c22-19-7-4-8-20(23)18(19)15-25-13-10-17(11-14-25)21(26)24-12-9-16-5-2-1-3-6-16/h1-8,17H,9-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONYTECHKFYBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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